molecular formula C18H17Cl2NO B1359620 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-84-8

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1359620
M. Wt: 334.2 g/mol
InChI Key: KXBJLBBZMNBYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-3’-pyrrolidinomethyl benzophenone is a chemical compound used in scientific research. It is often used for pharmaceutical testing due to its unique properties .


Molecular Structure Analysis

The molecular formula of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone is C18H17Cl2NO . Its molecular weight is 334.24 .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone is 334.24 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources I found.

Scientific Research Applications

Application 1: Anticancer Research

  • Summary of Application: This compound has been used in the synthesis of new series of pyrrolo [2,3-d]pyrimidine derivatives. These derivatives were designed and synthesized to contain chlorine atoms and a trichloromethyl group .
  • Methods of Application: The chemical structure of the synthesized pyrrolo [2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . All compounds were tested in vitro against seven selected human cancer cell lines using MTT assay .
  • Results or Outcomes: Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Safety And Hazards

The safety data sheet (SDS) for 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJLBBZMNBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643221
Record name (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-84-8
Record name (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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